molecular formula C9H11NO B1322399 1-Phenylazetidin-3-ol CAS No. 857280-53-6

1-Phenylazetidin-3-ol

Cat. No. B1322399
M. Wt: 149.19 g/mol
InChI Key: DAOXYMJNDJMGHK-UHFFFAOYSA-N
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Patent
US08642583B2

Procedure details

The mixture of azetidin-3-ol (2 mmol), bromobenzene (2 mmol), Pd(OAc)2 (0.1 mmol), 2-(di-tert-butylphosphino)biphenyl (0.2 mmol) and NaOtBu (3 mmol) in toluene (3 mL) was heated at 100° C. for 1 h. The mixture was cooled to rt and purified via PTLC providing the title compound (15 mg).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([OH:5])[CH2:2]1.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:7]1([N:1]2[CH2:4][CH:3]([OH:5])[CH2:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
N1CC(C1)O
Name
Quantity
2 mmol
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
0.2 mmol
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
3 mmol
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
purified via PTLC

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.